molecular formula C19H25NO4 B11779200 Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate

Cat. No.: B11779200
M. Wt: 331.4 g/mol
InChI Key: MOMBLJRURDFOKF-UHFFFAOYSA-N
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Description

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound features a benzoate ester linked to a pyran ring, which is further substituted with dimethyl and ethoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as lanthanide triflates or silver(I) triflate can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyamino group using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or pyran derivatives.

Scientific Research Applications

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The ethoxyamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the pyran ring and the benzoate ester makes it a versatile compound for various applications.

Biological Activity

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoate moiety linked to a pyran derivative, featuring both ethoxy and amino functional groups. This structure contributes to its reactivity and biological activity. The molecular formula is C18H25N2O4C_{18}H_{25}N_{2}O_{4}, with a molecular weight of approximately 333.40 g/mol.

Structural Features

FeatureDescription
Benzoate Group Provides ester characteristics
Pyran Ring Contributes to unique reactivity
Ethoxy Group Enhances solubility and biological interactions
Amino Group Potential for hydrogen bonding and reactivity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial activity.
  • Enzyme Inhibition : The presence of the amino group suggests possible interactions with enzymes, potentially inhibiting their activity.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of related compounds, revealing that derivatives of pyran structures possess significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
  • Antioxidant Evaluation : Research on similar compounds demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may also exhibit strong antioxidant effects .
  • Enzyme Interaction Studies : Preliminary studies indicate that compounds with similar functional groups can act as inhibitors of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.

Compound NameStructural FeaturesBiological Activity
Ethyl 4-amino benzoateAmino group on benzoateModerate antimicrobial activity
5-Methyl pyranonePyran ring with a methyl substituentAntioxidant properties
Propyl 3-(dimethylamino)benzoateDimethylamino group attached to benzoateLimited antibacterial activity
Benzoyl propionic acidBenzoic acid derivativeAnti-inflammatory properties

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that highlight its reactivity as an ester and amine. The compound's ability to undergo hydrolysis and other transformations makes it an interesting subject for further chemical studies .

Future Directions

Future research should focus on:

  • In Vivo Studies : Evaluating the biological activity in live models to understand pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Investigating the specific interactions at the molecular level with target enzymes or receptors.
  • Formulation Development : Exploring the formulation of this compound in drug delivery systems for enhanced bioavailability.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

propyl 4-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]benzoate

InChI

InChI=1S/C19H25NO4/c1-5-13-22-19(21)16-8-10-17(11-9-16)20(23-6-2)18-12-7-14(3)15(4)24-18/h7-12,18H,5-6,13H2,1-4H3

InChI Key

MOMBLJRURDFOKF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N(C2C=CC(=C(O2)C)C)OCC

Origin of Product

United States

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